1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
Description
1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is a spirocyclic compound featuring a 1,8-diazaspiro[4.5]decane core. Key structural attributes include:
- Benzyl and tert-butyl ester groups at the 1- and 8-positions, enhancing lipophilicity and steric bulk.
- Molecular formula: C23H32N2O5 (inferred from analogs; exact mass varies with stereochemistry).
This compound’s design balances solubility and metabolic stability, making it a candidate for pharmaceutical intermediates or bioactive molecules.
Properties
IUPAC Name |
1-O-benzyl 8-O-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5/c1-21(2,3)29-19(26)23-13-11-22(12-14-23)10-9-18(15-25)24(22)20(27)28-16-17-7-5-4-6-8-17/h4-8,18,25H,9-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMQNTUNMQJOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(N2C(=O)OCC3=CC=CC=C3)CO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501107371 | |
| Record name | 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 2-(hydroxymethyl)-, 8-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-83-6 | |
| Record name | 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 2-(hydroxymethyl)-, 8-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 2-(hydroxymethyl)-, 8-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthesis Steps
-
- The initial step involves creating the diazaspiro[4.5]decane core, which can be achieved through various methods, including cyclization reactions involving appropriate precursors.
-
- Benzyl Group: Typically introduced via a benzyl chloroformate reaction under basic conditions.
- Tert-Butyl Group: Often introduced using tert-butyl esterification methods.
- Hydroxymethyl Group: This can be introduced through hydroboration-oxidation reactions or similar methods to add a hydroxymethyl group to the desired position.
-
- The final compound is assembled by combining the appropriately substituted diazaspiro core with the necessary esterification reactions to form the dicarboxylate.
Example Synthesis Route
A specific synthesis route involves the following steps:
- Step 1: Compound 1 reacts with oxalyl chloride in dichloromethane to form compound 2.
- Step 2: Compound 2 is converted to compound 3 under the effect of triethylamine.
- Step 3: Compound 3 reacts with vinyl RMgBr at low temperature to obtain compound 4.
- Step 4: Compound 4 reacts with compound 5 in the presence of DBU as a base to form compound 6.
- Step 5: Compound 6 undergoes hydrogenation and cyclization to obtain compound 7.
- Step 6: Compound 7 reacts with benzyl chloroformate under basic conditions to form the final product.
Research Findings and Applications
This compound is primarily used in research settings for its potential in medicinal chemistry and organic synthesis. Its unique structure makes it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. The compound's interactions with biological targets, such as enzymes or receptors, are under investigation for their potential to modulate biochemical pathways and achieve therapeutic outcomes.
Data Tables
Molecular Characteristics Table
| Characteristic | Value |
|---|---|
| CAS Number | 1445951-83-6 |
| Molecular Formula | C22H32N2O5 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 1-Benzyl 8-(tert-butyl) 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC2(CCC(CO)N2C(=O)OCC3=CC=CC=C3)CC1 |
Synthesis Steps Table
| Step | Reaction | Conditions | Product |
|---|---|---|---|
| 1 | Compound 1 + oxalyl chloride | Dichloromethane | Compound 2 |
| 2 | Compound 2 + triethylamine | 0°C, 4 hours | Compound 3 |
| 3 | Compound 3 + vinyl RMgBr | -60°C, 3 hours | Compound 4 |
| 4 | Compound 4 + compound 5 + DBU | Room temperature, 2 hours | Compound 6 |
| 5 | Compound 6 hydrogenation and cyclization | 50°C, 5 hours | Compound 7 |
| 6 | Compound 7 + benzyl chloroformate | Basic conditions | Final Product |
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the hydroxymethyl group.
Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate has shown promise in the development of new pharmaceuticals due to its structural features that may enhance bioactivity. Its spirocyclic framework is known to influence biological interactions and can potentially lead to the discovery of novel therapeutic agents.
Case Studies:
- Anticancer Activity : Preliminary studies have indicated that compounds with similar diazaspiro structures exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to evaluate the specific mechanisms of action for this compound.
- Antimicrobial Properties : The compound's derivatives have been tested for antibacterial and antifungal activities, showing potential as new antimicrobial agents.
Material Science
The unique properties of this compound make it suitable for applications in polymer chemistry and nanotechnology. Its ability to form stable complexes with metals can be utilized in the synthesis of advanced materials.
Case Studies:
- Polymer Synthesis : Research has explored the use of this compound as a monomer in creating high-performance polymers with enhanced thermal stability and mechanical properties.
- Nanocomposites : The incorporation of this compound into nanocomposite materials has shown improvements in electrical conductivity and thermal resistance.
Synthetic Intermediates
Due to its complex structure, this compound serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for further modifications and derivatizations.
Applications:
- Synthesis of Bioactive Molecules : The compound can be used as a building block for synthesizing other biologically active compounds, facilitating the development of new drugs.
- Catalyst Development : Its unique structure may contribute to catalytic processes in organic synthesis, enhancing reaction efficiency.
Mechanism of Action
The mechanism by which 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 2
Analysis :
- The hydroxymethyl group in the target compound improves water solubility compared to the aminomethyl analog, which may exhibit pH-dependent ionization .
Variations in Ester Groups and Core Modifications
Analysis :
- The benzyl ester in the target compound increases aromatic interactions, which may enhance binding to hydrophobic targets compared to the mono-ester analog in .
- The ethyl substituent in the hydrochloride salt reduces molecular weight (312.40 vs. ~440 for the target) but introduces ionic character, altering membrane permeability .
Analysis :
- LH1753 demonstrates the utility of the spirodiamine core in bioisosteric replacements, achieving superior in vivo efficacy .
- The phenylsulfonyl-benzoxazole derivative highlights the core’s adaptability for targeting diverse biological pathways .
Structural and Physicochemical Data
Molecular Weight and Lipophilicity
| Compound Name | Molecular Weight | LogP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | ~440 (C23H32N2O5) | ~2.5 | Hydroxymethyl, benzyl, tert-butyl |
| 8-Benzyl 1-tert-butyl 2-(aminomethyl)-... | 403.52 (C22H33N3O4) | ~1.8 | Aminomethyl |
| 8-tert-butyl 4-ethyl... hydrochloride | 312.40 (neutral) | ~1.2 | Ethyl, hydrochloride salt |
Note: LogP values estimated using fragment-based methods; the target’s hydroxymethyl group reduces lipophilicity compared to tert-butyl-dominated analogs.
Collision Cross-Section (CCS) Comparison
| Compound Name | Adduct | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| 8-tert-butyl 4-ethyl... hydrochloride | [M+H]+ | 175.6 | |
| Target Compound (estimated) | [M+H]+ | ~185–190 | — |
Analysis : The larger CCS of the target compound suggests a more extended conformation due to benzyl and hydroxymethyl substituents.
Biological Activity
1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate (CAS: 1445951-83-6) is a compound that belongs to the class of spirocyclic compounds, which have garnered attention due to their diverse biological activities. This article will explore the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 1-benzyl 8-(tert-butyl) 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
- Molecular Formula : C22H32N2O5
- Molecular Weight : 404.51 g/mol
- Purity : 97% .
Antioxidant Activity
Antioxidant properties are crucial for compounds intended for therapeutic use. The presence of hydroxymethyl groups in the structure may contribute to radical scavenging capabilities. In related compounds, antioxidant activity has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating a potential for this compound to mitigate oxidative stress.
Neuroprotective Effects
The diazaspiro framework has been associated with neuroprotective effects in various studies. Compounds with similar structures have shown promise in protecting neuronal cells from apoptosis and oxidative damage. This suggests that this compound may possess neuroprotective properties, warranting further investigation.
The mechanisms by which diazaspiro compounds exert their biological effects are not fully understood but are believed to involve:
- Inhibition of Enzymatic Activity : Many spirocyclic compounds act as enzyme inhibitors, affecting pathways related to inflammation and cell proliferation.
- Interaction with Receptors : Some derivatives may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways pertinent to various physiological processes.
Study on Related Compounds
A study focusing on the synthesis and biological evaluation of diazaspiro derivatives highlighted their potential as antimicrobial agents. The research demonstrated that structural modifications significantly impacted their activity profiles. Although direct data on the specific compound is scarce, these findings suggest a promising avenue for exploration .
Pharmacological Screening
Pharmacological screening of similar diazaspiro compounds has revealed various activities including analgesic and anti-inflammatory effects. The results indicate that further investigation into the structure-activity relationship (SAR) could yield valuable insights into optimizing this compound for therapeutic use .
Q & A
Basic: What are the key challenges in synthesizing 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate, and how can they be methodologically addressed?
Synthesis challenges include stereochemical control during spirocycle formation and competing side reactions (e.g., tert-butyl ester hydrolysis under basic conditions). Methodological solutions:
- Regioselective protection : Use orthogonal protecting groups (e.g., benzyl and tert-butyl esters) to minimize undesired deprotection .
- Spirocycle formation : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor intramolecular cyclization over polymerization. Monitor via HPLC to track intermediate stability .
- Purification : Employ gradient silica gel chromatography or preparative HPLC to isolate the target compound from structurally similar byproducts .
Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- NMR spectroscopy : Use - and -NMR to confirm spirocyclic structure and hydroxymethyl/ester substituents. Compare chemical shifts with analogous diazaspiro compounds (e.g., BP 3032, BP 3033) .
- Mass spectrometry (LC-MS) : Validate molecular weight and detect trace impurities via high-resolution MS .
- HPLC with UV detection : Quantify purity using reverse-phase columns (C18) and acetonitrile/water gradients. Calibrate against certified reference standards .
Advanced: How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
- Density functional theory (DFT) : Calculate transition-state energies for spirocycle ring-opening reactions or ester hydrolysis pathways. Compare with experimental kinetics to validate models .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to predict binding affinities, guiding downstream pharmacological studies .
- Solvent effect simulations : Use COSMO-RS to optimize reaction solvents for improved yield/stability .
Advanced: What experimental design principles should guide studies on the compound’s stability under varying pH and temperature conditions?
- Factorial design : Test combinations of pH (1–13) and temperature (4–100°C) to identify degradation thresholds. Use LC-MS to identify breakdown products .
- Kinetic analysis : Fit degradation data to Arrhenius or Eyring equations to extrapolate shelf-life under storage conditions .
- Control for autocatalysis : Include buffers (e.g., phosphate, citrate) to mitigate pH shifts caused by ester hydrolysis .
Advanced: How can contradictions in published data about the compound’s biological activity be resolved?
- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies to identify confounding variables .
- Dose-response recalibration : Reproduce experiments using standardized protocols (e.g., CLP electives in chemical biology methods) to ensure reproducibility .
- Mechanistic studies : Use CRISPR-edited cell models to isolate specific pathways affected by the compound, reducing off-target noise .
Basic: What are the best practices for storing this compound to prevent degradation?
- Storage conditions : Keep at –20°C under inert gas (N/Ar) in amber vials to minimize light/oxidation .
- Stability monitoring : Perform periodic HPLC checks (every 6 months) to detect hydrolytic or thermal degradation .
- Lyophilization : For long-term storage, lyophilize the compound in the presence of cryoprotectants (e.g., trehalose) .
Advanced: How can isotopic labeling (e.g., 14C^{14}\text{C}14C, 2H^{2}\text{H}2H) be applied to study the compound’s metabolic fate in vivo?
- Synthetic incorporation : Introduce at the hydroxymethyl group via labeled formaldehyde in reductive amination steps .
- Tracer studies : Administer labeled compound to model organisms and track metabolites via accelerator mass spectrometry (AMS) or PET imaging .
- Enzymatic profiling : Use LC-MS/MS to identify enzymes responsible for biotransformation (e.g., esterases, cytochrome P450) .
Advanced: What strategies can optimize enantiomeric purity during large-scale synthesis for preclinical trials?
- Chiral auxiliaries : Temporarily introduce bulky groups (e.g., menthol esters) to sterically bias spirocycle formation .
- Asymmetric catalysis : Screen chiral ligands (e.g., BINAP) with transition metals (Ru, Pd) to enhance enantioselectivity .
- Crystallization-induced diastereomer resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) for enantiopure recrystallization .
Basic: How does the compound’s spirocyclic structure influence its solubility and bioavailability?
- LogP analysis : Measure octanol/water partitioning to predict membrane permeability. Compare with non-spiro analogs to isolate structural effects .
- Salt formation : Improve aqueous solubility by converting the free base to hydrochloride or phosphate salts .
- Prodrug design : Modify the hydroxymethyl group to ester prodrugs that hydrolyze in vivo .
Advanced: What interdisciplinary approaches can elucidate the compound’s role in modulating enzyme dynamics?
- Single-molecule FRET : Track real-time conformational changes in target enzymes upon compound binding .
- Cryo-EM : Resolve high-resolution structures of enzyme-compound complexes to identify allosteric binding sites .
- Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-limiting steps in enzyme inhibition .
Methodological Notes
- Data validation : Cross-reference findings with structural analogs (e.g., BP 3032 ) to confirm trends.
- Ethical compliance : Adhere to non-medical use guidelines (e.g., ) for in vitro/in vivo studies.
- Theory integration : Frame research within chemical biology or catalysis frameworks to align with funding priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
